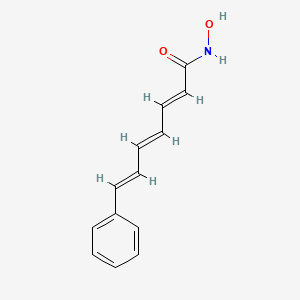

CG-1521

Descripción

Structure

3D Structure

Propiedades

Número CAS |

674767-29-4 |

|---|---|

Fórmula molecular |

C13H13NO2 |

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

Clave InChI |

DBBYYRWVNDQECM-CDWOPPGASA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

SMILES isomérico |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

SMILES canónico |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Sinónimos |

7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |

Origen del producto |

United States |

Preclinical Pharmacodynamic Characterization of Cg 1521 at Cellular and Molecular Levels

Modulation of Cellular Processes by CG-1521

CG-1521 exerts its anti-cancer effects by interfering with fundamental cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest at various phases, and trigger programmed cell death, or apoptosis. nih.govnih.govnih.gov These actions are often dose- and time-dependent. albany.eduaacrjournals.org

Inhibition of Cell Proliferation

CG-1521 has been shown to effectively inhibit the proliferation of various cancer cell lines. This inhibitory effect is a cornerstone of its potential as an anti-cancer agent. For instance, in inflammatory breast cancer (IBC) cell lines SUM149PT and SUM190PT, CG-1521 caused a significant dose-dependent decrease in the number of adherent cells. nih.gov The sensitivity to CG-1521 was observed at concentrations between 1 and 5 µM in these cell lines. nih.gov

Similarly, studies on MCF-7 human breast cancer cells demonstrated a dose- and time-dependent reduction in cell number upon treatment with CG-1521. nih.gov This effect was also observed in LNCaP prostate cancer cells. aacrjournals.org The antiproliferative activity of CG-1521 is linked to its ability to induce cell cycle arrest and apoptosis. portico.org

Table 1: Effect of CG-1521 on Cell Proliferation in Different Cancer Cell Lines

| Cell Line | Cancer Type | Observation | Reference(s) |

|---|---|---|---|

| SUM149PT | Inflammatory Breast Cancer | Dose-dependent decrease in adherent cells | nih.gov |

| SUM190PT | Inflammatory Breast Cancer | Dose-dependent decrease in adherent cells | nih.gov |

| MCF-7 | Breast Cancer | Dose- and time-dependent reduction in cell number | nih.gov |

| LNCaP | Prostate Cancer | Antiproliferative activity | aacrjournals.orgportico.org |

Induction of Cell Cycle Arrest

A key mechanism through which CG-1521 inhibits cancer cell growth is by inducing cell cycle arrest. nih.govnih.govnih.gov This prevents cancer cells from proceeding through the various phases of the cell cycle, ultimately halting their division and proliferation. The specific phase of the cell cycle affected by CG-1521 can vary depending on the cell type. albany.eduaacrjournals.org

While CG-1521 is known to affect multiple phases of the cell cycle, in some instances, it has been associated with an accumulation of cells in the G1 phase. For example, in MCF-7 cells treated with a nanoparticle formulation of CG-1521, a significant increase in the proportion of cells in the G1 phase was observed compared to treatment with the free drug. nih.gov

CG-1521 has been shown to induce a delay in the transition from the G1 to the S phase of the cell cycle. spandidos-publications.com This is partly attributed to the upregulation of p21, a protein that inhibits the activity of cyclin-dependent kinases required for G1/S transition. aacrjournals.org While CG-1521 can induce G1/S arrest, its predominant effect in some cell lines appears to be at the G2/M transition. aacrjournals.org

A prominent effect of CG-1521 in several cancer cell lines is the induction of arrest in the G2/M phase of the cell cycle. aacrjournals.orgportico.org In LNCaP prostate cancer cells, CG-1521 was found to predominantly target the expression of genes involved in the G2/M transition. aacrjournals.org Similarly, in MCF-7 breast cancer cells, CG-1521 treatment led to an accumulation of cells in the G2/M phase. nih.gov This G2/M arrest is associated with the stabilization of acetylated proteins involved in mitotic spindle assembly. nih.gov In SUM149PT inflammatory breast cancer cells, CG-1521 was observed to disrupt cytokinesis, the final stage of cell division, by affecting the formation of the central mitotic spindle. aacrjournals.org

Induction of Apoptosis and Programmed Cell Death Pathways

In addition to inhibiting cell proliferation and inducing cell cycle arrest, CG-1521 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.govebi.ac.uk This is a critical mechanism for eliminating cancerous cells.

Treatment with CG-1521 has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines, including inflammatory breast cancer cells (SUM149PT and SUM190PT) and MCF-7 breast cancer cells. albany.edutandfonline.comnih.gov In MCF-7 cells, a nanoparticle formulation of CG-1521 significantly increased the percentage of apoptotic cells compared to the free drug. nih.gov

The pro-apoptotic effects of CG-1521 are mediated through the modulation of key proteins involved in the apoptotic pathway. In LNCaP prostate cancer cells, CG-1521 treatment promotes the translocation of Bax, a pro-apoptotic protein, to the mitochondria, a key event in initiating apoptosis. nih.gov Furthermore, CG-1521 has been shown to induce the expression of several p53 target genes associated with apoptosis, including Bnip3, Bnip3L, p21, and Gdf15 in MCF-7 cells. nih.govspandidos-publications.com

Table 2: Pro-Apoptotic Effects of CG-1521

| Cell Line | Observation | Molecular Mechanism | Reference(s) |

|---|---|---|---|

| LNCaP | Induction of apoptosis | Promotes Bax translocation to mitochondria | nih.gov |

| MCF-7 | Induction of apoptosis | Upregulation of p53 target genes (e.g., Bnip3, Bnip3L, p21, Gdf15) | nih.govspandidos-publications.com |

| SUM149PT | Induction of apoptosis | Dose- and time-dependent increase in apoptosis | albany.edutandfonline.com |

| SUM190PT | Induction of apoptosis | Dose- and time-dependent increase in apoptosis | albany.edutandfonline.com |

Induction of Cellular Differentiation

Cellular differentiation is the process by which unspecialized cells acquire specialized functions and characteristics. lumenlearning.com This fundamental process is crucial for normal development and tissue maintenance. Stem cells, which are unspecialized and have the capacity for self-renewal, can differentiate into various cell types. lumenlearning.com The differentiation potential of stem cells is categorized as totipotent, pluripotent, multipotent, or oligopotent, with each level representing a progressive degree of specialization. lumenlearning.com Research into how compounds like CG-1521 may influence these pathways is a key area of investigation in cellular biology.

Molecular Mechanisms of Action of CG-1521

CG-1521, a hydroxamic acid derivative, functions as a histone deacetylase (HDAC) inhibitor. nih.gov HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. horizondiscovery.comwikipedia.org By inhibiting HDACs, CG-1521 promotes histone acetylation, resulting in a more relaxed chromatin state (euchromatin) that allows for greater access of transcription factors to DNA, thereby influencing gene transcription. nih.govhorizondiscovery.com

Chromatin Acetylation and Histone Modification

As an HDAC inhibitor, CG-1521 directly impacts chromatin structure by increasing the acetylation of histones. nih.gov This modification is a key epigenetic mechanism that controls gene accessibility. horizondiscovery.com The acetylation of the N-terminal tails of histones by histone acetyltransferases (HATs) is a reversible process, with HDACs catalyzing the opposing reaction. horizondiscovery.comwikipedia.org CG-1521 disrupts this balance by inhibiting HDAC activity, leading to an accumulation of acetylated histones. nih.gov This altered histone code can influence a variety of cellular responses, including cell cycle arrest and cell death. nih.gov Studies have shown that in certain cancer cell lines, CG-1521 treatment leads to an increase in the levels of acetylated α-tubulin, a non-histone protein also targeted by HDACs. nih.gov

Regulation of Gene Expression Profiles

The primary consequence of CG-1521-induced histone acetylation is the modulation of gene expression. nih.govnih.gov Microarray analyses have demonstrated that CG-1521 can alter the expression of a significant number of genes in various cell lines. nih.govaacrjournals.orgnih.gov The specific genes affected appear to be cell-type dependent, suggesting that CG-1521's effects are context-specific. nih.govnih.gov

CG-1521 has been shown to modulate the expression of hundreds of messenger RNA (mRNA) transcripts. nih.govaacrjournals.org In studies using inflammatory breast cancer (IBC) cell lines, such as SUM149PT and SUM190PT, treatment with CG-1521 resulted in both the up-regulation and down-regulation of a substantial number of genes. nih.govaacrjournals.org For instance, in SUM149PT cells, CG-1521 was found to modulate approximately 935 transcripts, with 341 being up-regulated and 594 down-regulated after 48 hours of treatment. aacrjournals.org Gene ontology analysis of these modulated genes revealed an enrichment for those involved in critical cellular processes like the spindle assembly checkpoint, chromosome segregation, and microtubule-based processes. nih.govaacrjournals.org Specifically, genes such as KIF4, PRC1, AURKB, and KIF23 were identified as being down-regulated. aacrjournals.org In prostate cancer cells, CG-1521 was observed to modulate a specific set of genes involved in cell cycle progression and cell death. nih.gov

| Direction of Modulation | Number of Transcripts | Associated Cellular Processes | Key Down-regulated Genes |

|---|---|---|---|

| Up-regulated | 341 | - | - |

| Down-regulated | 594 | Spindle assembly checkpoint, Chromosome segregation, Microtubule-based processes | KIF4, PRC1, AURKB, KIF23 |

In addition to its effects on mRNA, CG-1521 also influences the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govaacrjournals.orgnih.gov In SUM149PT IBC cells, CG-1521 treatment led to the modulation of 63 miRNAs, while in SUM190PT cells, 35 miRNAs were affected. nih.gov Notably, a subset of miRNAs, including miR-22, miR-1207-5p, and miR-494, were significantly up-regulated in SUM149PT cells following CG-1521 treatment. aacrjournals.org These up-regulated miRNAs are predicted to target many of the genes that were concurrently down-regulated, suggesting a multi-layered regulatory mechanism by which CG-1521 exerts its effects. aacrjournals.org This interplay between mRNA and miRNA modulation appears to be a key feature of CG-1521's mechanism of action. nih.gov

| Cell Line | Number of Modulated miRNAs | Significantly Up-regulated miRNAs (in SUM149PT) |

|---|---|---|

| SUM149PT | 63 | miR-22, miR-1207-5p, miR-494 |

| SUM190PT | 35 | - |

Modulation of Transcription Factor Activity

The activity of transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription, is also influenced by CG-1521. nih.govwikipedia.org By altering the acetylation status of not only histones but also non-histone proteins, including transcription factors, HDAC inhibitors like CG-1521 can directly modulate their function. nih.gov For example, the acetylation of the tumor suppressor protein p53 has been shown to be affected by HDAC inhibitors, leading to changes in the transcription of its target genes. nih.gov Studies have suggested that the selective effects of CG-1521 on gene expression may be mediated through the acetylation of various transcription factors, not limited to p53. nih.gov Genome-wide deletion mutant screening in yeast has identified that components of the transcriptional apparatus can modulate the sensitivity to CG-1521, further highlighting the compound's impact on transcription regulation. nih.gov

Impact on Mitotic Spindle Formation and Cytokinesis

Studies utilizing inflammatory breast cancer (IBC) cell lines, particularly the triple-negative SUM149PT line, have been instrumental in elucidating the pharmacodynamic effects of CG-1521 on the mitotic machinery. The compound has been shown to block the formation of the mitotic spindle and crucially, to prevent the final stage of cell division, known as abscission, which physically separates the two daughter cells. researchgate.netmdpi.comspandidos-publications.com This interference results in a distinct cellular phenotype characterized by the appearance of elongated midzone structures and an accumulation of cells arrested in cytokinesis, a state which ultimately triggers programmed cell death. dovepress.comstudylib.net

The morphological changes induced by CG-1521 in dividing SUM149PT cells are notable. Treatment with the compound leads to the formation of extended midbody structures, which are critical for cytokinesis. dovepress.com This is accompanied by an observable increase in the levels of acetylated α-tubulin, a key component of microtubules that form the mitotic spindle. researchgate.netmdpi.com The stabilization of these acetylated midbody structures is thought to contribute to the failure of abscission. mdpi.com It is noteworthy that the effects of CG-1521 appear to be cell-line specific, as it does not induce an increase in acetylated α-tubulin in the SUM190PT IBC cell line. researchgate.netmdpi.com

At the molecular level, the impact of CG-1521 is underpinned by significant alterations in gene and microRNA (miRNA) expression. In SUM149PT cells, CG-1521 modulates the expression of hundreds of transcripts. dovepress.com Gene ontology analysis of these changes has revealed a significant down-regulation of messenger RNAs (mRNAs) that encode for proteins essential for the spindle assembly checkpoint, chromosome segregation, and other microtubule-based processes. dovepress.comstudylib.net

Key down-regulated genes include those pivotal for the structural integrity and function of the mitotic spindle and midbody. These findings are detailed in the table below.

Table 1: Down-regulation of Genes Involved in Mitotic Spindle Formation and Cytokinesis by CG-1521 in SUM149PT Cells

| Gene | Protein Product | Function in Mitosis | Reference |

| KIF4 | Kinesin family member 4A | Chromokinesin involved in chromosome condensation and segregation, and midzone formation. | dovepress.comstudylib.net |

| PRC1 | Protein regulator of cytokinesis 1 | Microtubule-bundling protein essential for central spindle organization and cytokinesis. | dovepress.comstudylib.net |

| AURKB | Aurora kinase B | Key regulator of chromosome segregation, spindle assembly checkpoint, and cytokinesis. | dovepress.comstudylib.net |

| KIF23 | Kinesin family member 23 (MKLP-1) | A motor protein crucial for the formation of the central spindle and completion of cytokinesis. | dovepress.comstudylib.net |

Concurrently, CG-1521 treatment leads to the up-regulation of several miRNAs. These small non-coding RNAs are known to regulate gene expression by targeting specific mRNAs for degradation or translational repression. A number of the up-regulated miRNAs are predicted to target the mRNAs of the very genes that are down-regulated by CG-1521, suggesting a potential mechanism for the observed changes in gene expression.

Table 2: Up-regulation of miRNAs by CG-1521 Implicated in the Regulation of Mitotic Genes in SUM149PT Cells

| microRNA | Predicted Target Genes (involved in mitosis) | Reference |

| miR-22 | KIF4, PRC1, AURKB, KIF23 | dovepress.comstudylib.net |

| miR-1207-5p | KIF4, PRC1, AURKB, KIF23 | dovepress.comstudylib.net |

| miR-494 | KIF4, PRC1, AURKB, KIF23 | dovepress.comstudylib.net |

Further studies in the MCF-7 human breast cancer cell line have provided additional evidence of CG-1521's impact on mitotic regulators. In these cells, CG-1521 has been shown to significantly down-regulate the transcript levels of Plk1 (Polo-like kinase 1) and Stk6 (Aurora kinase A), two other critical kinases that govern the progression of mitosis. researchgate.net

Identification of Molecular Targets and Associated Signaling Pathways of Cg 1521

Histone Deacetylase (HDAC) Enzyme Inhibition

CG-1521 is a hydroxamic acid-derived histone deacetylase inhibitor (HDACi). albany.edunih.gov Its primary mechanism involves the inhibition of histone deacetylase (HDAC) enzymes, which are crucial for regulating the acetylation status of both histone and non-histone proteins. spandidos-publications.com As a pan-HDAC inhibitor, CG-1521 is understood to act broadly on Class I and Class II HDACs. spandidos-publications.com The inhibitory action is achieved through the coordination of the catalytic site Zn2+ ion within the HDAC enzyme, a characteristic mechanism for hydroxamic acid-based inhibitors. spandidos-publications.com This inhibition leads to an accumulation of acetylated proteins, including histones and transcription factors, which in turn alters chromatin structure and gene expression. spandidos-publications.comnih.gov

Studies comparing CG-1521 to other HDAC inhibitors, such as Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA), indicate that while they share a general mechanism, their biological outcomes can differ significantly. spandidos-publications.comnih.gov This suggests that despite being pan-inhibitors, compounds like CG-1521 may inhibit individual HDACs with varying efficiencies, leading to distinct changes in gene expression and cellular responses. spandidos-publications.comaacrjournals.org For instance, in LNCaP prostate cancer cells, CG-1521, but not TSA, was found to promote the rapid degradation of HDAC2. exlibrisgroup.com This differential activity underscores the specificity that can be achieved even with broad-spectrum inhibitors.

Regulation of Tumor Suppressor Protein p53 and Downstream Effectors

A critical molecular target of CG-1521's activity is the tumor suppressor protein p53. nih.govdovepress.com Rather than directly binding to p53, CG-1521's inhibition of HDACs leads to the stabilization of acetylated p53 isoforms. nih.govdovepress.com Specifically, treatment with CG-1521 has been shown to stabilize p53 acetylated at lysine (B10760008) 373 (Ac-Lys373). aacrjournals.orgexlibrisgroup.comnih.govum.es This is a key distinction from other HDACis like TSA, which stabilizes p53 acetylated at Lys382. nih.govum.es

The specific acetylation state of p53 dictates its downstream effects. The Ac-Lys373 p53 isoform, stabilized by CG-1521, is effective at recruiting transcriptional co-activators like p300 to the promoter regions of its target genes. aacrjournals.orgnih.gov This action initiates the transcription of key downstream effectors. aacrjournals.org

One of the most significant downstream effectors is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). nih.govnih.gov The stabilization of Ac-Lys373 p53 leads to elevated expression of p21, a protein that plays a pivotal role in inducing cell cycle arrest. exlibrisgroup.comresearchgate.net The induction of p21 is a primary mechanism through which CG-1521 exerts its anti-proliferative effects. um.es While p53 is a major route for p21 induction, studies in p53-null cells have shown that CG-1521 can also induce p21 through a p53-independent mechanism, highlighting the compound's multifaceted activity. exlibrisgroup.com Another p53 target, the negative regulator MDM2, is also implicated in the cellular response to p53 activation. nih.govoup.com

| HDAC Inhibitor | p53 Acetylation Site | Key Downstream Effect | Reference |

|---|---|---|---|

| CG-1521 | Lys373 | Induces p21, cell cycle arrest, and apoptosis | aacrjournals.orgexlibrisgroup.comum.es |

| Trichostatin A (TSA) | Lys382 | Induces p21 and cell cycle arrest only | exlibrisgroup.comum.es |

Cell Cycle Regulatory Proteins and Genes

CG-1521 directly influences the cell cycle machinery, leading to arrest at different phases depending on the cancer cell type. albany.edunih.govaacrjournals.org This regulation is mediated by altering the expression of key cell cycle proteins and genes.

A primary mechanism of CG-1521-induced cell cycle arrest is the potent upregulation of the p53 target gene, p21. spandidos-publications.comresearchgate.net The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes, thereby halting cell cycle progression. nih.gov CG-1521 treatment leads to a significant increase in the mRNA levels of both p21 and its splice variant, p21B. spandidos-publications.comdovepress.com This action can induce a G1/S phase arrest. dovepress.comnih.govtandfonline.com

In addition to G1/S arrest, CG-1521 has been observed to cause an accumulation of cells in the G2/M phase. dovepress.com This is associated with the downregulation of genes essential for the G2/M transition, such as Cyclin B1. spandidos-publications.comdovepress.com In contrast, some studies show that other HDAC inhibitors like SAHA have a more significant downregulating effect on G1/S transition genes like cyclin D1 and cdc25a. spandidos-publications.comresearchgate.net The ability of CG-1521 to induce both G1 and G2/M arrest suggests it targets multiple checkpoints in the cell division process. dovepress.comtandfonline.com

| Gene/Protein | Effect of CG-1521 | Function/Role | Reference |

|---|---|---|---|

| p21 (CDKN1A) | Upregulated | CDK inhibitor, induces G1/S arrest | spandidos-publications.comdovepress.comresearchgate.net |

| p21B | Upregulated | Variant of p21, associated with apoptosis | spandidos-publications.comdovepress.com |

| Cyclin B1 | Downregulated | Essential for G2/M transition | spandidos-publications.comdovepress.com |

| Cdc25a | Upregulated | Associated with cell cycle arrest | dovepress.com |

| Cyclin D1 | Not significantly altered | Associated with G1/S transition | dovepress.com |

Apoptosis-Related Genes and Proteins (e.g., BNIP3/BNIP3L, GDF15, BAX)

Beyond inducing cell cycle arrest, CG-1521 is a potent inducer of apoptosis, or programmed cell death. albany.edunih.govspandidos-publications.com This is achieved through the modulation of a cohort of p53-responsive genes that are directly involved in the apoptotic cascade. spandidos-publications.comresearchgate.net

Research has shown that CG-1521 significantly upregulates the expression of several key pro-apoptotic genes:

BNIP3 (BCL2/adenovirus E1B 19kDa interacting protein 3) and BNIP3L (NIX): The transcript levels of both BNIP3 and its related protein BNIP3L are substantially increased following treatment with CG-1521. spandidos-publications.comresearchgate.net These proteins are members of the Bcl-2 family and are known to be involved in mitochondrial-mediated apoptosis and mitophagy. oncotarget.com

GDF15 (Growth Differentiation Factor 15): CG-1521 causes a substantial and early increase in the steady-state mRNA levels of GDF15, a protein that is associated with apoptosis and is a p53 target. spandidos-publications.comresearchgate.net

BAX (Bcl-2-associated X protein): Treatment with CG-1521 promotes the translocation of the pro-apoptotic protein BAX to the mitochondria. exlibrisgroup.com This is a critical step in the intrinsic apoptosis pathway, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

The coordinated upregulation of these genes suggests that the primary effect of CG-1521 is to trigger cell cycle arrest and subsequently induce apoptosis, distinguishing its biological outcome from other HDAC inhibitors that may primarily induce only arrest. spandidos-publications.comexlibrisgroup.comum.es

Components of Histone Acetyltransferase (HAT) Complexes (e.g., GCN5/SAGA Complex)

The cellular response to CG-1521 is not only dictated by its direct inhibition of HDACs but is also modulated by the activity of opposing enzymes, the histone acetyltransferases (HATs). aacrjournals.orgnih.gov Genome-wide screening studies in yeast have provided significant insights into this interplay, specifically highlighting the role of the SAGA (Spt-Ada-Gcn5-acetyltransferase) complex. nih.govresearchgate.net

A key finding is that the deletion of components of the SAGA complex, particularly its catalytic subunit Gcn5, renders cells hypersensitive to CG-1521-induced cell death. aacrjournals.orgnih.govnih.govaacrjournals.org This suggests that a functional SAGA complex is required to mitigate the cytotoxic effects of CG-1521. aacrjournals.orgaacrjournals.org Further studies have shown that in human cancer cell lines, the knockdown of GCN5 homologs (GCN5 and PCAF) or the chemical inhibition of GCN5's enzymatic activity also increases sensitivity to CG-1521. nih.gov

Interestingly, a catalytically inactive variant of Gcn5 can partially attenuate the effects of CG-1521, indicating that functions of the SAGA complex other than its acetyltransferase activity are also involved in the response. aacrjournals.orgnih.gov These findings reveal a chemical-genetic interaction between HDAC inhibition by CG-1521 and the function of the GCN5/SAGA HAT complex, suggesting that the combination of HDAC and GCN5/PCAF inhibitors could be an effective therapeutic strategy. nih.gov

Associated Signaling Networks and Ontologies

The molecular actions of CG-1521 impact broad signaling networks and cellular processes, as revealed by gene ontology (GO) and pathway analysis. nih.govtandfonline.com The effects extend beyond individual genes to encompass entire biological pathways, primarily those related to cell cycle regulation, cell death, and chromatin organization. nih.govaacrjournals.org

Microarray and GO analyses have demonstrated that CG-1521 modulates a distinct set of genes involved in:

Cell Cycle Progression and Cell Death: CG-1521 affects a circumscribed group of genes controlling these processes. nih.govaacrjournals.org

Chromatin Remodeling and Transcription: GO analysis of sensitive strains in yeast screens shows a high enrichment in these processes. aacrjournals.orgnih.govnih.gov

Spindle Assembly and Chromosome Segregation: In inflammatory breast cancer cells, CG-1521 affects the expression of mRNAs for proteins associated with the spindle assembly checkpoint and microtubule-based processes. tandfonline.comnih.gov

Oxidative Stress Response: Expression profiling has shown that CG-1521 treatment can increase the expression of genes involved in the oxidative stress response. nih.govaacrjournals.org

These analyses confirm that the biological response to CG-1521 is a network-level effect, driven by the altered acetylation status of numerous proteins that function as nodes in these critical cellular pathways. nih.govnih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation and cell survival, and its components are known to be regulated by acetylation. nih.gov While HDAC inhibitors as a class can affect non-histone proteins including components of the NF-κB pathway, the direct and specific effects of CG-1521 on this pathway are part of a broader mechanism. nih.govsemanticscholar.org Hyperacetylation of NF-κB is generally thought to enhance its activity. semanticscholar.org The interplay between HDAC inhibition by compounds like CG-1521 and the resulting acetylation of key signaling proteins such as p53 and potentially NF-κB contributes to the ultimate cellular decision between survival, arrest, or apoptosis. nih.govnih.gov

JNK (c-Jun kinases) Phosphorylation

The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. wikipedia.org They are strongly activated by a wide array of stress stimuli, including inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock. wikipedia.org The activation of JNKs is a critical event in the cellular stress response, playing a role in processes ranging from T-cell differentiation to apoptosis. wikipedia.org

Activation of the JNK signaling pathway occurs through a dual phosphorylation event on specific threonine (Thr) and tyrosine (Tyr) residues within a conserved Thr-Pro-Tyr motif. wikipedia.orgresearchgate.net This phosphorylation is carried out by upstream MAP kinase kinases, specifically MKK4 and MKK7. researchgate.net Once activated, JNKs phosphorylate a variety of protein substrates, which can be located in the cytoplasm, mitochondria, or nucleus. wikipedia.orgnih.gov Key nuclear targets include transcription factors such as c-Jun, ATF2, and p53. embopress.org The phosphorylation of these factors by JNK can alter their stability and transcriptional activity, leading to changes in gene expression programs that control cell cycle progression, DNA repair, and apoptosis. embopress.org The regulation of JNK activity is tightly controlled, and dephosphorylation can inactivate the kinase. embopress.org Given that CG-1521 is known to induce cellular stress and apoptosis, its mechanism of action is understood to involve the modulation of stress-related signaling pathways like the JNK cascade. nih.govspandidos-publications.com

Table 1: Overview of JNK Signaling Pathway

| Feature | Description | Reference(s) |

| Kinase Family | Mitogen-Activated Protein Kinase (MAPK) | wikipedia.org |

| Primary Activators | Stress stimuli (e.g., UV radiation, heat shock, cytokines) | wikipedia.org |

| Activation Mechanism | Dual phosphorylation of Threonine and Tyrosine residues by MKK4 and MKK7 | wikipedia.orgresearchgate.net |

| Key Substrates | Transcription factors: c-Jun, ATF2, p53 | embopress.org |

| Cellular Outcomes | Regulation of cell cycle, DNA repair, apoptosis, T-cell differentiation | wikipedia.orgembopress.org |

Interleukin-1 Family Signaling

The Interleukin-1 (IL-1) family of cytokines are potent regulators of inflammatory responses. techscience.com The family includes 11 members, with IL-1α and IL-1β being the most prominent pro-inflammatory cytokines. frontiersin.org These molecules are typically produced in response to cellular damage or the presence of pathogens. frontiersin.org IL-1 signaling is integral to both innate and adaptive immunity. frontiersin.org

The signaling cascade is initiated when IL-1α or IL-1β binds to the Interleukin-1 receptor type 1 (IL-1R1). frontiersin.org This binding event triggers a downstream signaling pathway that is crucial for orchestrating inflammatory responses. frontiersin.org The activity of this pathway is carefully regulated, in part by naturally occurring antagonists such as the IL-1 receptor antagonist (IL-1Ra), which competes with IL-1α and IL-1β for receptor binding, thereby blocking signal transduction. techscience.com The induction of significant cellular stress and apoptosis by chemical compounds is a known trigger for the production of pro-inflammatory cytokines. nih.govspandidos-publications.comfrontiersin.org Therefore, the cellular damage induced by agents like CG-1521 represents a condition that can potentially activate IL-1 family signaling pathways.

Table 2: Components of the Interleukin-1 Signaling System

| Component | Function | Reference(s) |

| IL-1α, IL-1β | Pro-inflammatory cytokines that initiate the signaling cascade. | frontiersin.org |

| IL-1R1 | Primary signaling receptor for IL-1α and IL-1β. | frontiersin.org |

| IL-1Ra | Natural receptor antagonist; blocks IL-1 signaling. | techscience.com |

| Cellular Trigger | Host damage, pathogenic signals, cellular stress. | frontiersin.org |

| Biological Role | Mediation of innate and adaptive immune and inflammatory responses. | frontiersin.org |

Response to DNA Damage

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby preserving genomic stability. aacrjournals.org In healthy cells, the DDR functions as a critical anti-cancer barrier by either repairing potentially mutagenic damage or by inducing cell death or senescence in cells with irreparable DNA lesions. aacrjournals.org

Research demonstrates that CG-1521 activates the DDR in cancer cells. nih.gov In studies using MCF-7 human breast cancer cells, treatment with CG-1521 was shown to induce significant levels of DNA fragmentation. spandidos-publications.com This effect was observed to occur more rapidly compared to other HDAC inhibitors like SAHA. spandidos-publications.com On a molecular level, CG-1521 treatment leads to an increase in the steady-state mRNA levels of Gadd45a (Growth arrest and DNA-damage-inducible, alpha), a key gene involved in the DDR, with expression peaking 24 hours after treatment. spandidos-publications.com Furthermore, the effects of CG-1521 have been linked to the p53-p21 DNA damage response pathway, which can lead to cell cycle arrest and apoptosis. dntb.gov.ua

Table 3: Effects of CG-1521 on the DNA Damage Response

| Finding | Cellular Context | Effect of CG-1521 | Reference(s) |

| General Effect | Inflammatory Breast Cancer Cells | Modulates expression of mRNAs associated with response to DNA damage. | nih.gov |

| DNA Fragmentation | MCF-7 Breast Cancer Cells | Induces significant and early DNA fragmentation. | spandidos-publications.com |

| Gene Expression | MCF-7 Breast Cancer Cells | Increases mRNA levels of Gadd45a. | spandidos-publications.com |

| Pathway Involvement | LNCaP Prostate Cancer Cells | Engages the p53-p21 DNA damage response pathway. | dntb.gov.ua |

Lipid Biosynthesis Pathways

Lipid biosynthesis, also known as lipogenesis, encompasses the metabolic processes that generate lipids from smaller molecular precursors. ebi.ac.uk These pathways are fundamental for building cellular membranes, storing energy in the form of triacylglycerides, and producing signaling molecules. embopress.org The synthesis of fatty acids from acetyl-CoA, termed de novo lipogenesis, is a central component of this process. lumenlearning.com The regulation of lipid synthesis is tightly linked to cellular conditions, including nutrient availability, growth signals, and stress responses. embopress.org

Gene ontology (GO) analysis of inflammatory breast cancer cell lines treated with CG-1521 has revealed that the compound modulates the expression of messenger RNAs (mRNAs) that encode proteins associated with lipid biosynthesis. nih.gov This effect was found to be cell-type specific, indicating that CG-1521's impact on metabolic pathways can differ between various cancer cell lines. nih.gov This suggests that, in addition to its effects on cell cycle and apoptosis, CG-1521 can also perturb cellular metabolism by altering the genetic programs that control the synthesis of lipids.

Table 4: Overview of Lipid Biosynthesis

| Process | Description | Relevance to CG-1521 | Reference(s) |

| Lipid Biosynthesis | The formation of lipids from simpler substrates. | CG-1521 affects the expression of genes involved in this process. | nih.govebi.ac.uk |

| De Novo Lipogenesis | Synthesis of fatty acids from acetyl-CoA, a key pathway in lipid creation. | This is a primary pathway potentially modulated by CG-1521's genetic influence. | lumenlearning.com |

| Regulation | Pathways are adjusted based on environmental cues, cell differentiation, and stress. | The effects of CG-1521 on these pathways are cell-type specific. | nih.govembopress.org |

| Cellular Function | Production of lipids for membranes, energy storage, and signaling. | Perturbation by CG-1521 can impact fundamental cellular functions. | embopress.org |

In Vitro Research Models and Methodologies for Cg 1521 Studies

Mammalian Cell Line Models

Mammalian cell lines have been instrumental in characterizing the cellular and molecular effects of CG-1521. Studies have primarily focused on breast and prostate cancer, with some investigations extending to neuroblastoma.

The MCF-7 breast cancer cell line has been a key model for investigating the efficacy of CG-1521. Research has shown that CG-1521 inhibits cell proliferation and stabilizes the acetylation of the tumor suppressor protein p53 in these cells, leading to cell cycle arrest and apoptosis nih.gov. Encapsulation of CG-1521 in starch nanoparticles has been shown to enhance its therapeutic efficacy in MCF-7 cells without altering its mechanism of action nih.gov.

While direct studies on CG-1521 in SUM149PT and SUM190PT cell lines are not extensively documented in the available literature, research on the closely related SUM159PT inflammatory breast cancer cell line has provided valuable insights. In SUM159PT cells, CG-1521 has been shown to modulate the expression of genes that induce mitotic catastrophe, suggesting a mechanism for G2/M-associated cell death nih.gov. This indicates a potential area for further investigation in other inflammatory breast cancer cell lines like SUM149PT and SUM190PT.

Interactive Data Table: Effect of CG-1521 on Gene Expression in SUM159PT Cells

| Gene | Effect of Encapsulated CG-1521 |

| Gdf15 | Significantly Induced |

| Gadd45a | Significantly Induced |

| Kntc2 | Repressed |

Note: This table is based on data from a study on SUM159PT cells and suggests potential effects for further study in SUM149PT and SUM190PT.

In the androgen-sensitive LNCaP prostate cancer cell line, CG-1521 has demonstrated a distinct mechanism of action. It alters the acetylation of p53 in a site-specific manner, stabilizing acetylation at Lys373. This specific modification is associated with the elevation of p21, a protein that induces cell cycle arrest. Furthermore, treatment with CG-1521 promotes the translocation of the pro-apoptotic protein Bax to the mitochondria and its subsequent cleavage, leading to apoptosis. A notable finding is that CG-1521, but not another HDAC inhibitor Trichostatin A (TSA), promotes the rapid degradation of HDAC2 in LNCaP cells. These findings suggest that the specific acetylation of p53 at Lys373 is crucial for both cell cycle arrest and apoptosis mediated by CG-1521 in this cell line. In contrast, acetylation at Lys382, stabilized by TSA, only leads to cell cycle arrest.

Interactive Data Table: Comparative Effects of CG-1521 and TSA in LNCaP Cells

| Effect | CG-1521 | Trichostatin A (TSA) |

| p53 Acetylation Site | Lys373 | Lys382 |

| p21 Induction | Yes | Yes |

| Cell Cycle Arrest | Yes | Yes |

| Bax Translocation | Yes | No |

| Apoptosis | Yes | No |

| HDAC2 Degradation | Yes | No |

Currently, there is a lack of specific published research detailing the in vitro effects of CG-1521 on neuroblastoma cell lines. However, studies on other novel HDAC inhibitors, such as BL1521, have shown potent inhibition of HDAC activity, leading to decreased proliferation and induction of apoptosis in various neuroblastoma cell lines, irrespective of their MYCN status. These findings suggest that HDACs are a promising therapeutic target in neuroblastoma and that future studies investigating the effects of CG-1521 in this context are warranted.

Yeast Models (e.g., Saccharomyces cerevisiae)

The use of the budding yeast Saccharomyces cerevisiae as a model organism for studying CG-1521 has not been documented in the available scientific literature. Yeast models are powerful tools for genetic screening and mechanistic studies of drug action. While no specific data exists for CG-1521, the methodologies described below are standard approaches in yeast-based drug discovery and could be applied to investigate this compound.

A common approach in yeast is to perform a genome-wide screen of a collection of deletion mutants, where each strain is missing a single non-essential gene. This library of mutants can be exposed to a compound of interest, like CG-1521, to identify genes whose absence confers either sensitivity or resistance to the drug. This can provide valuable clues about the drug's mechanism of action and potential cellular targets. Although this methodology has not been reported for CG-1521, it remains a powerful potential tool for future research.

Another valuable technique in yeast research involves the study of catalytically inactive variants of enzymes. By expressing a version of a target enzyme that has been mutated to remove its catalytic activity, researchers can distinguish between the enzymatic and non-enzymatic (e.g., structural or scaffolding) roles of the protein in the context of drug action. While this approach has been used to study various cellular processes in yeast, there are no published studies applying this methodology to investigate the targets of CG-1521.

High-Throughput Screening Approaches

High-throughput screening (HTS) has been employed to identify cellular components that modify the biological response to the histone deacetylase inhibitor (HDACi) CG-1521. A notable example is a whole-genome screen using a library of 4,852 haploid Saccharomyces cerevisiae (yeast) deletion strains. nih.gov This systematic approach aimed to uncover genes and pathways that either enhance or suppress the cytotoxic effects of CG-1521. nih.gov

The screening identified a significant number of genetic modulators of CG-1521 sensitivity. Specifically, 407 deletion strains were found to be sensitive to the compound, while 80 strains exhibited resistance. nih.gov Gene Ontology (GO) analysis of these hits provided insights into the biological processes involved. Strains sensitive to CG-1521 were highly enriched in genes related to chromatin remodeling and transcriptional regulation. nih.gov Other processes identified in the sensitive group included vacuolar acidification and vesicle-mediated transport. nih.gov Conversely, strains resistant to CG-1521 were often deficient in transcriptional regulation and tRNA modification pathways. nih.gov A key finding was the overrepresentation of components of the SAGA histone acetyltransferase (HAT) complex, including its catalytic subunit Gcn5, among the sensitive strains, highlighting the interplay between histone acetylation and deacetylation in mediating the effects of CG-1521. nih.gov

| Screening Type | Organism | Library Size | Key Findings |

| Deletion Mutant Screen | Saccharomyces cerevisiae | 4,852 strains | Sensitive Strains (407): Enriched in chromatin remodeling, transcription, vacuolar acidification. Resistant Strains (80): Enriched in regulation of transcription, tRNA modification. |

Cellular and Molecular Assays

The effect of CG-1521 on cell viability and proliferation is frequently assessed using the crystal violet assay. nih.govspandidos-publications.com This method quantifies the number of adherent, viable cells by staining their DNA and proteins, providing a measure of cell survival and growth inhibition following treatment. nih.gov

In studies involving the MCF-7 human breast cancer cell line, crystal violet assays demonstrated that CG-1521 induces cell death in a dose-dependent manner. nih.govspandidos-publications.com Research comparing the efficacy of free CG-1521 with CG-1521 encapsulated in starch nanoparticles (CG-NPs) found that the nanoparticle formulation was more effective at inducing cell death at equivalent drug concentrations. nih.gov Another comparative study in MCF-7 cells showed that while both CG-1521 and another HDAC inhibitor, SAHA, had a dose- and time-dependent effect on cell number, CG-1521 exerted its cytotoxic effects significantly earlier. spandidos-publications.comnd.edu

| Cell Line | Assay | Compound | Key Finding |

| MCF-7 | Crystal Violet | Free CG-1521 vs. CG-NPs | CG-NPs are more effective at inducing cell death than the free drug at equivalent concentrations. nih.govbioz.com |

| MCF-7 | Crystal Violet | CG-1521 vs. SAHA | CG-1521 exerts cytotoxic effects on cell number significantly earlier than SAHA. spandidos-publications.comnd.edu |

Flow cytometry is a core methodology used to investigate the mechanisms by which CG-1521 inhibits cell proliferation, specifically by analyzing its impact on cell cycle progression. nih.govnih.gov This technique measures the DNA content of individual cells, typically after staining with a fluorescent dye like propidium iodide, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.comnih.gov

Research has shown that CG-1521's effect on the cell cycle can be cell-type specific. In Saccharomyces cerevisiae, treatment with CG-1521 was found to induce a G0/G1 delay. nih.gov Similarly, in the SUM149PT and SUM190PT inflammatory breast cancer cell lines, CG-1521 treatment resulted in the accumulation of cells in the G0/G1 phase. nih.gov In contrast, studies on LNCaP prostate cancer cells revealed that CG-1521 induces a G2-M phase arrest. aacrjournals.org The encapsulation of CG-1521 in nanoparticles was also shown to induce cell cycle arrest in MCF-7 cells. nih.govmdpi.com

| Cell Line/Organism | Method | Effect of CG-1521 |

| Saccharomyces cerevisiae | Flow Cytometry | Induces G0/G1 cell cycle delay. nih.gov |

| SUM149PT (Inflammatory Breast Cancer) | Flow Cytometry | Induces accumulation of cells in the G1 phase. nih.gov |

| SUM190PT (Inflammatory Breast Cancer) | Flow Cytometry | Causes accumulation of cells in the G0/G1 phase. nih.gov |

| LNCaP (Prostate Cancer) | Flow Cytometry | Induces G2-M cell cycle arrest. aacrjournals.org |

| MCF-7 (Breast Cancer) | Flow Cytometry | CG-1521-loaded nanoparticles induce cell cycle arrest. nih.govbioz.commdpi.com |

Multiple assay formats are utilized to detect and quantify apoptosis, or programmed cell death, induced by CG-1521. These methods identify key biochemical and morphological hallmarks of the apoptotic process.

Propidium Iodide (PI) Uptake: This flow cytometry-based method measures cell death by detecting the uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. nih.gov In studies with yeast, treatment with CG-1521 led to a significant increase in PI uptake, indicating induced cell death. nih.gov

Apo-BrdU Staining: The Apo-BrdU TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a widely used method to detect DNA fragmentation, a classic hallmark of apoptosis. nih.govspandidos-publications.com In this assay, bromo-deoxyuridine (BrdU) is incorporated into DNA strand breaks and detected with a fluorescently labeled anti-BrdU antibody, often analyzed via flow cytometry. spandidos-publications.com Comparative studies in MCF-7 cells found that CG-1521 induces apoptosis, as measured by Apo-BrdU staining, more rapidly than the HDAC inhibitor SAHA. spandidos-publications.comnd.edu

Annexin V Staining: The Annexin V assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. In a quantitative analysis of MCF-7 cells treated with CG-1521, the Annexin V dead cell assay confirmed that the compound induces significant apoptosis. nih.gov

| Assay | Principle | Cell Line/Organism | Key Finding with CG-1521 |

| Propidium Iodide (PI) Uptake | Measures loss of membrane integrity. | Saccharomyces cerevisiae | Significantly increases cell death compared to wild-type. nih.gov |

| Apo-BrdU Staining (TUNEL) | Detects DNA fragmentation. | MCF-7 | Induces apoptosis more rapidly than SAHA. spandidos-publications.com |

| Annexin V Staining | Detects externalization of phosphatidylserine. | MCF-7 | Induces significant early and late apoptosis. nih.gov |

Quantitative Polymerase Chain Reaction (qPCR) is a critical tool for validating and quantifying changes in the expression of specific genes modulated by CG-1521. spandidos-publications.comaacrjournals.org This technique measures the steady-state levels of messenger RNA (mRNA) transcripts, providing insight into the molecular pathways affected by the compound that lead to observed cellular effects like cell cycle arrest and apoptosis. aacrjournals.org

In LNCaP prostate cancer cells, gene array analysis confirmed by qPCR revealed that CG-1521 modulates a very specific set of genes. aacrjournals.org It significantly down-regulates the steady-state mRNA levels of genes involved in the G2-M transition, including cyclin B1, Cks2, and Cdc20. aacrjournals.org In contrast, it up-regulates genes associated with G2-M arrest, such as p21, Gadd45a, and Wee1. aacrjournals.org

In MCF-7 breast cancer cells, qPCR analysis showed that CG-1521 significantly induces the expression of several p53 target genes associated with apoptosis, including Bnip3, Bnip3L, p21B, and Gdf15. spandidos-publications.com This differential gene regulation provides a molecular explanation for the potent induction of apoptosis observed with CG-1521 in this cell line. spandidos-publications.com

| Cell Line | Genes Down-Regulated by CG-1521 | Genes Up-Regulated by CG-1521 | Associated Process |

| LNCaP (Prostate Cancer) | Cyclin B1, Cks2, Cdc20 aacrjournals.org | p21, Gadd45a, Wee1 aacrjournals.org | G2-M Cell Cycle Arrest |

| MCF-7 (Breast Cancer) | Cyclin B1 (less pronounced than SAHA) spandidos-publications.com | Bnip3, Bnip3L, p21B, Gdf15 spandidos-publications.com | Apoptosis |

Gene Expression Analysis

Microarray Analysis

Microarray analyses have been instrumental in elucidating the transcriptional effects of CG-1521 in various cancer cell lines, often highlighting its focused mechanism compared to other histone deacetylase (HDAC) inhibitors like Trichostatin A (TSA).

In LNCaP prostate cancer cells, CG-1521 was found to modulate a highly specific and limited set of genes. nih.govresearchgate.netfrontiersin.org One study identified that CG-1521 altered the expression of only 233 genes, with 29 of these being associated with the regulation of cell cycle and cell death. nih.gov In contrast, TSA affected the expression of over 1,700 genes in the same cell line. nih.gov This suggests a more targeted action for CG-1521. nih.govresearchgate.netfrontiersin.org

Similar focused effects were observed in inflammatory breast cancer (IBC) cell lines. In SUM149PT cells, CG-1521 modulated the expression of 876 mRNAs and 63 miRNAs. nih.govnih.gov In SUM190PT cells, it altered 1227 mRNAs and 35 miRNAs. nih.govnih.gov Notably, only 9% of the affected genes were common between the two IBC cell lines, indicating that CG-1521 targets different biological processes depending on the specific cellular context. nih.govnih.gov

The table below summarizes the number of genes and miRNAs modulated by CG-1521 in different cancer cell lines as determined by microarray analysis.

| Cell Line | Type | mRNAs Modulated | miRNAs Modulated | Source |

| LNCaP | Prostate Cancer | 233 | Not Specified | nih.gov |

| SUM149PT | Inflammatory Breast Cancer | 876 | 63 | nih.govnih.gov |

| SUM190PT | Inflammatory Breast Cancer | 1227 | 35 | nih.govnih.gov |

Protein Expression and Post-Translational Modification Analysis (e.g., Acetylation Status)

CG-1521's mechanism of action is deeply rooted in its ability to inhibit histone deacetylases, leading to changes in the acetylation status of both histone and non-histone proteins. mdpi.comaacrjournals.org This alteration of post-translational modifications is critical to its biological effects.

A primary target of CG-1521-mediated acetylation is the tumor suppressor protein p53. acs.orgkisti.re.kr In LNCaP prostate cancer cells, treatment with CG-1521 leads to the specific stabilization of p53 acetylated at lysine (B10760008) 373 (Ac-Lys373 p53). nih.gov This is distinct from the action of TSA, which stabilizes p53 acetylated at lysine 382 (Ac-Lys382 p53). nih.gov This differential acetylation directs the assembly of unique transcription complexes on gene promoters, leading to varied downstream effects. nih.govacs.org For instance, the stabilization of Ac-Lys373 p53 by CG-1521 specifically induces the transcription of the p21 gene. acs.org

CG-1521 also affects the acetylation of structural proteins, such as α-tubulin. In SUM149PT inflammatory breast cancer cells, both CG-1521 and TSA were shown to increase the levels of acetylated α-tubulin. nih.govnih.gov However, the morphological consequences differed: CG-1521 treatment resulted in the blockage of mitotic spindle formation and prevention of abscission during cytokinesis. nih.govnih.gov In contrast, in SUM190PT cells, CG-1521 did not cause a noticeable increase in acetylated α-tubulin, highlighting cell-type specific responses to the compound. nih.govnih.gov

Histone Deacetylase Activity Assays

CG-1521 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. nih.govnih.gov As a pan-HDAC inhibitor, it is understood to coordinate with the catalytic site Zn2+ in Class I and Class II HDACs, thereby blocking their enzymatic activity. nih.govreactionbiology.com The characterization of CG-1521's activity has been a subject of study, confirming its role as a potent inhibitor of HDACs. mostwiedzy.pl While it is established that CG-1521 inhibits HDACs with different efficiencies compared to other inhibitors like SAHA, leading to distinct changes in gene expression and biological outcomes, specific enzymatic assay data detailing its IC50 values against individual HDAC isoforms are not extensively available in the public domain. reactionbiology.com The differential effects observed in various cell lines suggest that CG-1521's biological impact is a composite of its inhibitory action on the specific array of HDAC isoenzymes present in those cells. nih.govnih.gov

Bioinformatics and Computational Analysis

Bioinformatics and computational tools have been essential for interpreting the large datasets generated from studies on CG-1521, providing deeper insights into the biological processes it modulates. frontiersin.org These analyses help to translate complex gene expression data into a functional understanding of the compound's effects.

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is frequently applied to microarray data from CG-1521-treated cells to categorize the modulated genes into functional groups. This approach reveals the biological processes most significantly affected by the compound.

In LNCaP cells, GO analysis of the 233 genes modulated by CG-1521 showed a significant association with the regulation of cell cycle and cell death. nih.gov Specifically, of the 653 genes linked to cell cycle regulation, CG-1521 affected 16. nih.gov For genes associated with cell death or apoptosis, CG-1521 regulated 13 out of 675. nih.gov

In inflammatory breast cancer cells, GO analysis revealed that CG-1521 affects the expression of mRNAs for proteins associated with the spindle assembly checkpoint, chromosome segregation, and microtubule-based processes in both SUM149PT and SUM190PT cell lines. nih.gov The analysis also identified cell-type specific effects, such as the modulation of genes involved in lipid biosynthesis, response to DNA damage, and cell death. nih.gov

A genome-wide screen in Saccharomyces cerevisiae identified yeast deletion strains sensitive or resistant to CG-1521. mdpi.comaacrjournals.org GO enrichment analysis of these strains showed that sensitive strains were highly enriched in processes like chromatin remodeling and transcription, while resistant strains were enriched in the regulation of transcription and tRNA modification. mdpi.comaacrjournals.org

The following table presents a selection of Gene Ontology terms significantly enriched following CG-1521 treatment in SUM149PT inflammatory breast cancer cells.

| GO ID | Term | Number of Genes | P-value | Source |

| GO:0000279 | M phase | 98 | 1.19E-68 | nih.gov |

| GO:0034728 | Nucleosome organization | 36 | 5.07E-29 | nih.gov |

| GO:0007059 | Chromosome segregation | 59 | 1.25E-28 | nih.gov |

Pathway and Network Analysis

Pathway and network analyses are used to understand the complex interactions between the genes and proteins affected by CG-1521. In LNCaP prostate cancer cells, Ingenuity Pathway Analysis software was used to analyze the network of genes modulated by CG-1521. nih.gov This analysis predicted that several of the genes involved in cell cycle and cell death are regulated through p53-dependent pathways. nih.gov Specifically, the analysis identified 14 genes associated with these processes that appear to be regulated by CG-1521 in a p53-dependent manner. nih.gov

In studies involving inflammatory breast cancer cell lines, networks were constructed to visualize the relationships between significantly modulated genes within selected GO terms. nih.gov These networks were built using curated knowledge bases from Ingenuity Pathway Analysis (IPA) and DAVID to illustrate how CG-1521 impacts interconnected biological systems. nih.gov This approach helps to elucidate how the transcriptional downregulation of a cohort of genes required for spindle assembly and chromosome segregation contributes to cell death. nih.gov

In Vivo Preclinical Research Strategies for Cg 1521

Utilization of Animal Models for Therapeutic Potential Evaluation

Animal models serve as valuable tools in the preclinical assessment of CG-1521, allowing researchers to investigate its effects in a living organism before potential human trials. Studies have indicated that CG-1521 inhibits cell proliferation and promotes apoptosis in cancer cell lines, notably in breast and prostate cancers wikipedia.orgebiohippo.com. The therapeutic potential observed in these in vitro settings has led to the utilization of animal models to further evaluate its efficacy in vivo wikipedia.orgguidetopharmacology.orgebiohippo.com.

While the aqueous solubility and rapid metabolism of CG-1521 in vivo can present limitations to its therapeutic potential, novel strategies, such as encapsulation in nanoparticles, are being explored to overcome these challenges and improve its effects in animal models wikipedia.orgebiohippo.comwikipedia.org. For instance, a starch nanoparticle formulation of CG-1521 has been developed to enhance its bioavailability and half-life wikipedia.orgebiohippo.com. Encapsulated CG-1521 has demonstrated improved therapeutic efficacy in breast cancer cells, including inducing cell cycle arrest and apoptosis in vitro wikipedia.orgebiohippo.comwikipedia.org. The biological action of the encapsulated drug on gene expression has been shown to be similar to that of the free drug wikipedia.orgebiohippo.com. Studies using these encapsulated formulations have shown significant tumor suppression in in vivo models when compared to the free drug wikipedia.org.

Research involving LNCaP prostate cancer cells has also investigated the effects of CG-1521 on cell cycle and cell death, suggesting the use of animal models to extend these findings in vivo fishersci.catocris.com.

Xenograft Models for Cancer Research

Xenograft models, which involve transplanting human cancer cells or tissues into immunodeficient animals, are a widely used in vivo strategy in cancer research to evaluate the efficacy of potential therapies like CG-1521 nih.gov. These models allow for the study of human tumor growth and response to treatment within a living system.

Microarray analysis of xenograft models has been utilized in research involving CG-1521. Specifically, expression profiling of inflammatory breast cancer cells treated with CG-1521 has been conducted in xenograft models nih.gov. This indicates that xenograft models are employed to study the molecular effects of CG-1521 on tumor cells within an in vivo environment. The use of such models is crucial for understanding how CG-1521 affects gene expression and cellular processes in a more complex setting than in vitro studies.

Assessment of Pharmacodynamic Biomarkers in Animal Studies

The assessment of pharmacodynamic biomarkers in animal studies is essential for understanding the biological effects of CG-1521 and confirming its mechanism of action in vivo. Pharmacodynamic biomarkers can indicate whether a drug is hitting its target and eliciting the desired biological response.

Advanced Drug Delivery Systems for Cg 1521 in Preclinical Research

Nanoparticle Formulations to Enhance Pharmacological Properties

Nanoparticle formulations have emerged as a significant strategy to improve the delivery of various therapeutic agents, including HDAC inhibitors like CG-1521. acs.orgresearchgate.netfrontiersin.org These nanoscale carriers can enhance drug solubility, control release rates, and potentially target drug delivery to specific tissues, such as tumor sites. nih.govacs.orgresearchgate.netfrontiersin.orguts.edu.au

Impact on In Vitro Release Kinetics

Encapsulation of CG-1521 in polymeric starch nanoparticles substantially reduces the drug's release rate compared to the free drug. nih.govnih.gov In vitro release studies comparing CG-1521-loaded starch nanoparticles (CG-NPs) and free CG-1521 have shown a significant difference in release profiles. nih.govresearchgate.net Approximately 95% of free CG-1521 was released within 4 hours. nih.gov In contrast, the release of CG-1521 from CG-NPs exhibited an initial rapid release phase over the first 10 hours, followed by a slower and continuous increase over 120 hours. nih.govmdpi.com The pH of the release medium (e.g., pH 6.0 and pH 7.4) did not significantly alter the release rate of encapsulated CG-1521 from CG-NPs during the initial 10 hours. nih.gov

Here is a table summarizing the in vitro release kinetics:

| Formulation | Time Point | Approximate Cumulative Release | Conditions |

| Free CG-1521 | 4 hours | ~95% | PBS (pH 7.4) |

| CG-NPs | 10 hours | Initial rapid release | PBS (pH 6.0) |

| CG-NPs | 10 hours | Initial rapid release | PBS (pH 7.4) |

| CG-NPs | 120 hours | Slower, continuous increase | PBS (pH 6.0) |

| CG-NPs | 120 hours | Slower, continuous increase | PBS (pH 7.4) |

Maintenance of Mechanism of Action within Nanoparticle Delivery Systems

A critical aspect of developing nanoparticle formulations for CG-1521 is ensuring that the encapsulation does not interfere with the drug's mechanism of action as a histone deacetylase inhibitor. nih.govnih.gov Studies have compared the biological action of encapsulated CG-1521 with that of the free drug at a molecular level. nih.govnih.gov Findings suggest that encapsulating CG-1521 into starch nanoparticles does not alter the biological pathways responsible for inducing cell cycle arrest and apoptosis. nih.gov The encapsulated drug has a similar impact on gene expression as the free drug. nih.govnih.gov This indicates that the starch nanoparticle delivery system effectively delivers CG-1521 to cancer cells while preserving its intended therapeutic activity. nih.govnih.gov CG-NPs have been shown to induce cell cycle arrest and significant apoptosis in cancer cells in vitro. nih.govnih.gov

Liposomal Formulations for Enhanced Therapeutic Efficacy

Liposomal formulations represent another class of advanced drug delivery systems that have been explored for various therapeutic compounds, including those with poor solubility. impactfactor.orgfrontiersin.org Liposomes are lipid bilayer vesicles capable of encapsulating both hydrophilic and hydrophobic drugs, thereby enhancing their stability, solubility, and controlled release kinetics. impactfactor.org Preclinical findings have demonstrated the potential of liposomes for improving the anti-cancer capacity of various chemotherapeutics. impactfactor.org While the provided search results specifically highlight starch nanoparticles for CG-1521, liposomal formulations are a general strategy in advanced drug delivery that could potentially be applied to CG-1521 to improve its therapeutic efficacy by modifying pharmacokinetic profiles and enhancing localization at target sites. impactfactor.orgfrontiersin.orgeuropa.eu This can lead to effective delivery of encapsulated compounds to diseased tissue while minimizing systemic toxicity. frontiersin.org

Comparative Preclinical Research of Cg 1521 with Other Histone Deacetylase Inhibitors

Comparison with SAHA (Vorinostat)

Preclinical comparisons between CG-1521 and SAHA, another hydroxamate-based HDAC inhibitor, have revealed both similarities and notable differences in their effects on cancer cells. In studies using MCF-7 human breast cancer cells, both compounds demonstrated dose- and time-dependent effects on cell number. However, CG-1521 exhibited its effects significantly earlier than SAHA and induced apoptosis more rapidly. spandidos-publications.comspandidos-publications.com

While both CG-1521 and SAHA modulated similar sets of p53-responsive genes involved in cell cycle regulation and apoptosis, the levels and timing of gene induction differed significantly. SAHA more significantly downregulated cell cycle-associated genes regulating the G1/S and G2/M transitions, such as cyclin D1, cdc25a, cyclin B1, Plk1, Stk6, and Kntc2. spandidos-publications.comspandidos-publications.com In contrast, CG-1521 significantly induced the expression of several p53 target genes linked to apoptosis, including Bnip3/Bnip3L, p21/p21B, and Gdf15. spandidos-publications.comspandidos-publications.com These differential effects on gene induction provide molecular evidence for the observed differences in cell cycle arrest and apoptosis induction by the two inhibitors. spandidos-publications.comspandidos-publications.com Although both compounds coordinate the catalytic site Zn2+ in Class I and Class II HDACs, their differing efficiencies in inhibiting individual HDACs likely contribute to the distinct changes in gene expression and biological outcomes. spandidos-publications.com

In non-small cell lung cancer (NSCLC) cells (A549 and H460), CG-1521 showed lower cell viability compared to SAHA in a dose-dependent manner. CG-1521 also demonstrated a higher increase in reactive oxygen species (ROS) and mitochondrial dysfunction compared to SAHA, suggesting ROS involvement in CG-1521-induced apoptosis. e-trd.org

Here is a summary of comparative effects between CG-1521 and SAHA in MCF-7 cells:

Comparison with Trichostatin A (TSA)

Comparisons between CG-1521 and Trichostatin A (TSA), another hydroxamate-based HDAC inhibitor, have also highlighted differential effects, particularly in inflammatory breast cancer (IBC) and prostate cancer cell lines. In two IBC cell lines, SUM149PT and SUM190PT, both CG-1521 and TSA induced dose- and time-dependent increases in cell cycle arrest and apoptosis. tandfonline.com

Despite both compounds increasing acetylated α-tubulin levels in SUM149PT cells, their morphological effects differed. CG-1521 blocked mitotic spindle formation and prevented abscission during cytokinesis, while TSA resulted in an increase in cell size. tandfonline.com In SUM190PT cells, CG-1521 did not increase acetylated α-tubulin, and while TSA significantly increased it, neither inhibitor altered cell morphology. tandfonline.com

Microarray analysis in IBC cells showed that CG-1521 modulated the expression of a substantial number of mRNAs and miRNAs, with only a small percentage commonly modulated in both SUM149PT and SUM190PT cell lines. tandfonline.com Only 9% of genes were commonly modulated by CG-1521 in both cell lines, suggesting cell-type specific effects. tandfonline.com The differences in modulated genes between CG-1521 and TSA suggest they may target different biological processes, potentially through the inhibition of different HDACs. tandfonline.com

In LNCaP prostate cancer cells, microarray analysis revealed distinct gene expression patterns induced by CG-1521 and TSA. CG-1521 modulated a highly circumscribed group of genes primarily involved in cell cycle progression and cell death. nih.govnih.gov In contrast, TSA appeared to induce widespread transrepression of many genes and did not modulate the same set of genes as CG-1521. nih.govnih.gov These findings indicate that the selective effects of CG-1521 and TSA on transcription are not limited to specific genes like p21 but represent broader differential impacts on gene expression. nih.gov

Here is a summary of comparative effects between CG-1521 and TSA:

| Effect | CG-1521 | TSA |

| Cell cycle arrest & apoptosis | Dose- and time-dependent increase tandfonline.com | Dose- and time-dependent increase tandfonline.com |

| Acetylated α-tubulin (SUM149PT) | Increase tandfonline.com | Increase tandfonline.com |

| Morphological effects (SUM149PT) | Blocks mitotic spindle formation, prevents abscission tandfonline.com | Increases cell size tandfonline.com |

| Acetylated α-tubulin (SUM190PT) | No increase tandfonline.com | Significant increase tandfonline.com |

| Morphological effects (SUM190PT) | No alteration tandfonline.com | No alteration tandfonline.com |

| Gene modulation (IBC) | Modulates large number of mRNAs and miRNAs, largely cell-type specific tandfonline.com | Modulates similar complement of transcripts in SUM149PT but different mechanism of action tandfonline.com |

| Gene modulation (LNCaP) | Modulates circumscribed group of genes (cell cycle, cell death) nih.govnih.gov | Induces widespread transrepression, different gene cohort nih.govnih.gov |

Analysis of Differential Gene Expression Modulation and Cellular Effects

The preclinical studies comparing CG-1521 with SAHA and TSA consistently demonstrate that despite belonging to the same class of HDAC inhibitors, they induce differential gene expression profiles and distinct cellular effects. spandidos-publications.comspandidos-publications.comtandfonline.comnih.govnih.gov

In MCF-7 breast cancer cells, the differential induction of p53 target genes by CG-1521 and SAHA correlates with their differing capacities to induce cell cycle arrest and apoptosis. CG-1521's stronger induction of pro-apoptotic genes like Bnip3/Bnip3L and Gdf15 aligns with its more rapid induction of apoptosis compared to SAHA. spandidos-publications.comspandidos-publications.com SAHA's greater impact on genes regulating cell cycle transitions suggests a more pronounced effect on cell cycle progression. spandidos-publications.comspandidos-publications.com

In IBC cells, the distinct morphological effects of CG-1521 and TSA, despite both increasing acetylated α-tubulin in one cell line, highlight that phenotypic responses to HDAC inhibition are not solely mediated through transcriptional processes. tandfonline.com The differential gene modulation observed between CG-1521 and TSA in both IBC and prostate cancer cells suggests that these inhibitors may target different sets of HDACs or influence the acetylation status of non-histone proteins, such as transcription factors, in distinct ways. spandidos-publications.comtandfonline.comnih.govnih.gov Studies have shown that CG-1521 can stabilize acetylated p53 isoforms, leading to differential recruitment of co-activator complexes and subsequent differences in gene expression and biological outcomes compared to TSA. spandidos-publications.com

Microarray analysis in LNCaP cells indicated that CG-1521's effects on gene expression are focused on a limited set of genes related to cell cycle and cell death, whereas TSA has a broader impact, suggesting different downstream pathways are affected. nih.govnih.gov Gene ontology analysis of CG-1521's effects in IBC cells revealed impacts on processes associated with the spindle assembly checkpoint, chromosome segregation, and microtubule-based processes, along with cell-type specific effects on lipid biosynthesis, DNA damage response, and cell death. tandfonline.com

The observation that CG-1521 modulates a highly circumscribed group of genes involved in cell cycle progression and cell death in LNCaP cells, while TSA induces widespread transrepression of many genes, further supports the notion that these inhibitors have distinct molecular targets and downstream effects. nih.govnih.gov These differences in gene expression modulation and cellular effects underscore the complexity of HDAC inhibition and suggest that different HDAC inhibitors may have unique therapeutic profiles.

| Compound | Cell Line(s) Tested | Key Gene Expression Effects | Key Cellular Effects |

| CG-1521 | MCF-7, SUM149PT, SUM190PT, LNCaP, A549, H460 | Induces apoptosis-related genes (MCF-7), modulates circumscribed genes (LNCaP), affects spindle assembly checkpoint genes (IBC) spandidos-publications.comspandidos-publications.comtandfonline.comnih.govnih.gov | Earlier and more rapid apoptosis (MCF-7), blocks mitotic spindle formation (SUM149PT), cell cycle arrest, increased ROS (NSCLC) spandidos-publications.comspandidos-publications.come-trd.orgtandfonline.com |

| SAHA | MCF-7, A549, H460 | Downregulates cell cycle transition genes (MCF-7), modulates similar p53 genes as CG-1521 but with different kinetics spandidos-publications.comspandidos-publications.com | Dose- and time-dependent effects, induces apoptosis (MCF-7), lower impact on ROS than CG-1521 (NSCLC) spandidos-publications.comspandidos-publications.come-trd.org |

| TSA | SUM149PT, SUM190PT, LNCaP | Induces widespread transrepression (LNCaP), modulates similar transcripts as CG-1521 in SUM149PT but different mechanism tandfonline.comnih.govnih.gov | Cell cycle arrest, apoptosis, increased cell size (SUM149PT), no morphological change (SUM190PT) tandfonline.com |

Future Research Directions and Translational Outlook for Cg 1521

Elucidation of Novel Molecular Targets

CG-1521 is known to inhibit histone deacetylases, leading to altered acetylation of histones and other cellular proteins, which in turn affects gene expression and cellular processes like cell division and death. dovepress.comresearchgate.net Preclinical studies have shown that CG-1521 modulates the expression of p53-responsive genes, significantly inducing those associated with apoptosis, such as Bnip3/Bnip3L, p21/p21B, and Gdf15. nih.govspandidos-publications.com This suggests a molecular mechanism contributing to its observed effects on cell cycle arrest and apoptosis. nih.govspandidos-publications.com

However, the full spectrum of molecular targets modulated by CG-1521 is still being explored. Genome-wide deletion mutant screening in yeast has identified that sensitivity to CG-1521 is enriched in processes related to chromatin remodeling and transcription. nih.gov Components of the SAGA histone acetyltransferase (HAT) complex, including the catalytic subunit Gcn5, were found to modulate sensitivity to CG-1521. nih.gov Further research is needed to fully elucidate all direct and indirect molecular targets of CG-1521 in mammalian cells and to understand the complex interplay between CG-1521 and various cellular pathways. Identifying novel targets could reveal additional therapeutic opportunities and provide insights into potential resistance mechanisms.

Strategies to Overcome Preclinical Limitations (e.g., poor solubility, rapid metabolism)

A significant challenge limiting the therapeutic potential of CG-1521, similar to many other HDAC inhibitors, is its poor aqueous solubility and rapid metabolism in vivo. nih.govdovepress.comresearchgate.net These factors contribute to limited bioavailability and a suboptimal therapeutic index. nih.govdovepress.comresearchgate.net

Developing novel strategies to overcome these pharmacokinetic limitations is crucial for improving the efficacy of CG-1521 in both solid tumors and hematological cancers. nih.govdovepress.com One promising approach involves the use of nanoparticle formulations. Encapsulating CG-1521 in biocompatible starch nanoparticles (CG-NPs) has been shown to improve its bioavailability and half-life in preclinical settings. nih.govdovepress.com This encapsulation can substantially reduce the drug's release rate and enhance its cytotoxic ability compared to the free drug. dovepress.com Studies have demonstrated that CG-NPs induce cell cycle arrest and significant apoptosis in cancer cells in vitro, with the encapsulated drug maintaining a similar impact on gene expression as the free drug. dovepress.com

Further research into various drug delivery systems, such as other polymeric nanoparticles or lipid-based formulations, is warranted to optimize CG-1521's pharmacokinetic profile, enhance tumor targeting through mechanisms like the enhanced permeability and retention (EPR) effect, and potentially reduce systemic toxicity. nih.govresearchgate.net

Potential for Combination Therapies in Preclinical Settings

Histone deacetylase inhibitors, including CG-1521, have shown promise as potential adjuvant therapies for various cancers. dovepress.comnih.gov Combining epigenetic drugs with standard chemotherapeutic agents has demonstrated promising anti-cancer effects in preclinical and clinical settings. researchgate.net

Preclinical investigations exploring the potential for combination therapies involving CG-1521 are a critical area of future research. Given its mechanism of inducing cell cycle arrest and apoptosis, combining CG-1521 with agents that target different pathways involved in cancer cell survival, proliferation, or the tumor microenvironment could lead to synergistic effects and overcome potential resistance mechanisms. nih.govnih.gov For instance, studies in yeast suggest that combining HDAC inhibitors with Gcn5 inhibitors might be useful for treating certain cancers, based on the observed modulation of sensitivity to CG-1521 by components of the SAGA complex including Gcn5. nih.gov

Further preclinical studies are needed to identify optimal drug combinations with CG-1521, evaluate their synergistic potential in various cancer models, and investigate the underlying molecular mechanisms of such combinations. This includes exploring combinations with conventional chemotherapies, targeted therapies, and potentially immunotherapies.

Development of Predictive Biomarkers for Therapeutic Response